N-pyridin-4-yl-1H-indazole-6-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-4-yl-1H-indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(16-11-3-5-14-6-4-11)9-1-2-10-8-15-17-12(10)7-9/h1-8H,(H,15,17)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYINOVNHIBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Oncology
N-pyridin-4-yl-1H-indazole-6-carboxamide has shown significant potential in the treatment of several types of cancer:
- Solid Tumors : The compound has demonstrated efficacy against various cancers including glioblastoma, breast cancer, and lung cancer. Studies indicate that it can inhibit the proliferation of cancer cells and induce apoptosis .
- Hematological Malignancies : It has also been effective against blood cancers such as leukemia and lymphoma, suggesting broad applicability in oncology .
Autoimmune Diseases
Beyond oncology, this compound is being investigated for its potential in treating autoimmune conditions like psoriasis and lupus erythematosus. Its mechanism as an EZH2 inhibitor may help modulate immune responses and alleviate symptoms associated with these diseases .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available indazole derivatives. The structure activity relationship studies have indicated that modifications to the pyridine ring and carboxamide group can influence the potency and selectivity of the compound against target enzymes .
Case Study: Anti-Tumor Activity
A study highlighted the anti-tumor activity of this compound in preclinical models. It was found to significantly reduce tumor growth in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent .
Case Study: Autoimmune Disease Modulation
Another investigation focused on the compound's effects on immune cell populations in models of lupus erythematosus. Treatment with this compound resulted in decreased inflammatory cytokine production, suggesting a beneficial role in managing autoimmune responses .
Comparison with Similar Compounds
A comparative analysis of N-pyridin-4-yl-1H-indazole-6-carboxamide with structurally related compounds highlights key differences in molecular features, bioactivity, and synthetic accessibility. Below is a detailed comparison based on available literature and analogs:
Structural Analog: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
Key Findings :
- The pyrazolo[3,4-b]pyridine analog (CAS: 1005612-70-3) exhibits a larger molecular framework with additional substituents (e.g., phenyl, ethyl-methyl groups), which may improve target selectivity but reduce metabolic stability compared to the simpler indazole-pyridine hybrid .
Comparison with Other Carboxamide Derivatives
Examples from the evidence include:
- 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS: 832740-97-3) : Features a furan-pyrimidine hybrid with a chloroacetamide group. Unlike the indazole derivative, this compound’s bioactivity is linked to alkylating properties, limiting its therapeutic utility due to toxicity .
- 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 832741-13-6) : A piperidine-carbohydrazide derivative with a chlorobenzyl group. This compound’s flexibility contrasts with the rigid indazole core, affecting its pharmacokinetic profile .
Preparation Methods
Nitration-Reduction-Carboxylation Sequence
A common route to 1H-indazole-6-carboxylic acid begins with nitration of indazole derivatives. For example, nitration of 1H-indazole under mixed acid conditions (HNO₃/H₂SO₄) yields 6-nitro-1H-indazole. Subsequent reduction using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe) converts the nitro group to an amine, producing 6-amino-1H-indazole. Diazotization of the amine with NaNO₂/HCl at 0–5°C, followed by treatment with a CuCN/KCN solution, introduces a cyano group at position 6. Acidic hydrolysis (6M HCl, reflux) then converts the nitrile to the carboxylic acid, achieving 1H-indazole-6-carboxylic acid in 45–52% overall yield.
Directed Lithiation and Carboxylation
Regioselective carboxylation at position 6 is achievable via directed ortho-lithiation. Protection of the indazole N1-position with a (2-chloromethoxyethyl)trimethylsilane (SEM) group enables deprotonation at C6 using lithium diisopropylamide (LDA) at −78°C. Quenching the lithiated intermediate with dry ice (CO₂) furnishes the SEM-protected 6-carboxylic acid, which is subsequently deprotected using HCl/MeOH to yield 1H-indazole-6-carboxylic acid (38–45% yield).
Oxidation of 6-Acetyl-1H-Indazole
6-Acetyl-1H-indazole, synthesized via Friedel-Crafts acetylation or directed C–H activation, undergoes oxidation with KMnO₄ in acidic media (H₂SO₄/H₂O) to produce the carboxylic acid. This method offers moderate yields (50–60%) but requires careful control of reaction conditions to avoid overoxidation.
Amide Coupling with 4-Aminopyridine
Carbodiimide-Mediated Coupling
Activation of 1H-indazole-6-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) generates the reactive O-acylisourea intermediate. Addition of 4-aminopyridine and triethylamine (TEA) at room temperature facilitates nucleophilic attack, yielding N-pyridin-4-yl-1H-indazole-6-carboxamide. Purification via column chromatography (CHCl₃/MeOH gradient) affords the product in 65–72% yield (Table 1).
Table 1: Optimization of EDC/HOBt Coupling Conditions
| Reagent Equiv. | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDC (1.2), HOBt (1.2) | 25 | 6 | 68 |
| EDC (1.5), HOBt (1.5) | 25 | 8 | 72 |
| EDC (1.0), HOBt (1.0) | 40 | 4 | 58 |
N,N’-Carbonyldiimidazole (CDI) Activation
Alternative activation using CDI in tetrahydrofuran (THF) eliminates the need for HOBt. Stirring 1H-indazole-6-carboxylic acid with CDI (1.5 equiv) for 1 hour forms the acyl imidazolide, which reacts with 4-aminopyridine to deliver the carboxamide in 70–75% yield. This method minimizes racemization and side products, making it preferable for scale-up.
Alternative Synthetic Strategies
Ullmann-Type Coupling
Copper-catalyzed coupling of 6-bromo-1H-indazole with pyridine-4-carboxamide in the presence of CuI, 1,10-phenanthroline, and K₂CO₃ in DMSO at 110°C provides the target compound in 40–45% yield. While less efficient than carbodiimide methods, this approach avoids carboxylic acid intermediates.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the EDC/HOBt-mediated coupling, reducing reaction time from 6 hours to 30 minutes while maintaining yields at 70–68%. This method enhances throughput for high-throughput screening applications.
Purification and Characterization
Crude this compound is purified via:
-
Recrystallization : Dissolution in hot ethanol followed by slow cooling yields needle-shaped crystals (mp 198–200°C).
-
Chromatography : Silica gel chromatography with CHCl₃/MeOH (95:5) removes unreacted starting materials and byproducts.
Structural confirmation is achieved through:
-
¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, indazole NH), 8.54 (d, J = 6.8 Hz, 2H, pyridine H2/H6), 7.64 (d, J = 8.4 Hz, 1H, indazole H7), 7.22–7.43 (m, 2H, indazole H4/H5).
-
HRMS : [M + H]⁺ calcd. for C₁₃H₁₁N₄O: 255.0882; found: 255.0885.
Challenges and Optimization
Competing N-Acylation
The indazole N1-position may compete with 4-aminopyridine during coupling. Protecting N1 with SEM or tert-butoxycarbonyl (Boc) groups suppresses this side reaction, improving yields to 80–85%. Deprotection with HCl/MeOH restores the free NH group without affecting the amide bond.
Q & A
Q. What are the recommended synthetic routes for preparing N-pyridin-4-yl-1H-indazole-6-carboxamide, and how can reaction yields be optimized?
Answer: The synthesis of pyridine-indazole carboxamide derivatives typically involves multi-step reactions, including coupling, cyclization, and functional group protection/deprotection. For example, analogous compounds (e.g., agrochemical pyrazole-carboxamides) are synthesized via sequential halogenation, amidation, and cyclization steps . To optimize yields:
- Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent for efficient amide bond formation .
- Monitor reaction progress with HPLC (≥98% purity threshold) to ensure intermediate quality .
- Adjust solvent systems (e.g., acetonitrile/TFA mixtures) to enhance solubility of aromatic intermediates .
Q. Which analytical techniques are most suitable for characterizing this compound and its intermediates?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns for intermediates (e.g., halogenated precursors) .
- NMR Spectroscopy: Use - and -NMR to resolve structural ambiguities, particularly for distinguishing pyridine and indazole ring protons .
- X-ray Crystallography: Resolve crystal structures of analogs (e.g., chlorophenyl-pyridine derivatives) to validate regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer: Discrepancies often arise from assay-specific conditions. For example:
- Agrochemical analogs show varied efficacy depending on solvent polarity (e.g., ethanol vs. DMSO) and pH .
- Validate target engagement using isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing cellular interference .
- Compare in vitro enzymatic assays (e.g., kinase inhibition) with in vivo models to assess metabolic stability and off-target effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridine-indazole carboxamides?
Answer:
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -Cl, -F) at the pyridine 4-position to enhance binding to hydrophobic pockets, as seen in fluorophenyl-imidazo[1,2-a]pyridine analogs .
- Scaffold Hopping: Replace the indazole core with oxazolo[5,4-b]pyridine or imidazo[1,2-a]pyridine systems to evaluate heterocycle-specific activity .
- Molecular Dynamics Simulations: Predict conformational stability of carboxamide linkages in solvent environments .
Q. How can researchers address poor aqueous solubility of this compound in pharmacokinetic studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) at the carboxamide nitrogen, as demonstrated for anthracene-pyridinium salts .
- Co-solvent Systems: Use ethanol/water mixtures (≥20% ethanol) or cyclodextrin-based formulations to improve solubility without destabilizing the compound .
- Salt Formation: Synthesize hydrochloride or trifluoroacetate salts, which enhance solubility in polar solvents (e.g., LEI-401 analogs) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
Answer:
- Fit data to nonlinear regression models (e.g., Hill equation) to calculate IC values and assess cooperativity .
- Apply ANOVA with post-hoc Tukey tests to compare multiple analogs under identical assay conditions .
- Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .
Q. How should researchers validate the selectivity of this compound against off-target kinases?
Answer:
- Perform kinase panel screens (≥100 kinases) using ATP-competitive binding assays to identify cross-reactivity .
- Utilize covalent docking simulations to predict interactions with conserved catalytic lysine residues .
- Conduct crystallographic studies of inhibitor-kinase complexes to map binding modes (e.g., benzamide-pyridine interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
